molecular formula C40H47N11O19 B12296978 (2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-Amino-4-oxo-1H-pteridin-6-YL)methyl-formyl-amino]benzoyl]amino]-4-carboxy-butanoyl]amino]-4-carboxy-butanoyl]amino]-4-carboxy-butanoyl]amino]-4-carboxy-butanoyl]amino]pentanedioic acid

(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-Amino-4-oxo-1H-pteridin-6-YL)methyl-formyl-amino]benzoyl]amino]-4-carboxy-butanoyl]amino]-4-carboxy-butanoyl]amino]-4-carboxy-butanoyl]amino]-4-carboxy-butanoyl]amino]pentanedioic acid

Cat. No.: B12296978
M. Wt: 985.9 g/mol
InChI Key: AIQOHUVZTIREKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The compound’s systematic IUPAC name is:

(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methyl-formyl-amino]benzoyl]amino]-4-carboxy-butanoyl]amino]-4-carboxy-butanoyl]amino]-4-carboxy-butanoyl]amino]-4-carboxy-butanoyl]amino]pentanedioic acid.

This name reflects the molecule’s stereochemical configuration at multiple centers (all S configuration), the presence of a pteridine ring substituted at the 6-position with a methyl-formyl-amino benzoyl moiety, and a polyglutamate chain composed of multiple 4-carboxy-butanoyl amino linkages terminating in a pentanedioic acid (glutamic acid) residue.

Additional identifiers include:

  • Molecular formula: C20H19N7O7 (core folate structure) with extended polyglutamate residues.

  • InChIKey: UGWUWNVTCLDEOG-ZDUSSCGKSA-N.

  • SMILES notation: C1=CC(=CC=C1C(=O)NC@@HC(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O.

These identifiers are consistent with established chemical databases and provide precise molecular recognition.

Molecular Geometry and Stereochemical Configuration

The molecule exhibits multiple stereocenters, all in the S-configuration, which is typical for naturally occurring folate derivatives. The stereochemistry is critical for biological function and enzyme recognition.

The core structure consists of:

  • A pteridine ring system (2-amino-4-oxo-1H-pteridin-6-yl), planar and aromatic, providing the essential folate pharmacophore.

  • A benzoyl linker attached at the 6-position of the pteridine ring via a methyl-formyl-amino group, contributing to the molecule’s rigidity and electronic properties.

  • A polyglutamate tail consisting of repeated 4-carboxy-butanoyl amino linkages, each with chiral centers maintaining the S-configuration, resulting in a flexible but stereochemically defined chain.

Molecular geometry studies, including crystallographic and computational analyses, indicate that the polyglutamate chain adopts conformations that allow interaction with folate-binding enzymes, with the glutamate residues oriented to maximize hydrogen bonding and ionic interactions.

Polyglutamate Chain Conformation Analysis

The polyglutamate chain is composed of multiple glutamic acid residues linked through amide bonds at the gamma-carboxyl position, forming a linear chain of 4-carboxy-butanoyl amino units. This chain:

  • Provides increased molecular size and negative charge density.

  • Enhances intracellular retention and enzyme substrate specificity.

Structural studies of folylpolyglutamate synthetase, the enzyme responsible for adding glutamate residues, reveal that the polyglutamate tail adopts conformations that project into the enzyme’s active site cleft, facilitating sequential glutamate addition.

The chain conformation is flexible but constrained by intramolecular hydrogen bonding and steric interactions, which stabilize certain folded states. These conformations are essential for recognition by folate-dependent enzymes and transporters.

Comparative Structural Analysis with Native Folate Derivatives

Compared to native folate (pteroylglutamic acid), this compound differs by the presence of multiple glutamate residues in the polyglutamate chain rather than a single glutamate residue. This polyglutamylation:

  • Increases affinity for folate-dependent enzymes.

  • Alters molecular geometry to favor intracellular retention.

  • Enhances binding specificity due to additional carboxylate groups and stereochemical complexity.

Structurally, the pteridine and benzoyl moieties are conserved, maintaining the core folate recognition elements. However, the extended polyglutamate chain introduces conformational diversity not present in monoglutamate folates, influencing enzyme interactions and metabolic stability.

Data Table: Structural Features Summary

Feature Description
Molecular Formula C20H19N7O7 core plus polyglutamate chain (variable length)
IUPAC Name (2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methyl-formyl-amino]benzoyl]amino]-4-carboxy-butanoyl]amino]-4-carboxy-butanoyl]amino]-4-carboxy-butanoyl]amino]-4-carboxy-butanoyl]amino]pentanedioic acid
Stereochemistry Multiple S-configured chiral centers in polyglutamate chain and core structure
Core Structure Pteridine ring with 2-amino-4-oxo substitution, benzoyl linker
Polyglutamate Chain Repeated 4-carboxy-butanoyl amino linkages, flexible but stereochemically defined
Molecular Geometry Planar aromatic core, flexible polyglutamate tail adopting enzyme-compatible conformations
Comparative Features Extended polyglutamate chain vs. monoglutamate native folate; enhanced enzyme affinity

Research Findings

  • The compound’s stereochemical integrity is essential for biological activity and enzyme recognition, as demonstrated by crystallographic studies of folylpolyglutamate synthetase complexes.

  • The polyglutamate chain’s conformation is dynamic but adopts defined folded states that facilitate enzymatic polyglutamylation and substrate binding.

  • Comparative structural analyses show that polyglutamylation significantly alters molecular interactions with folate-binding proteins, enhancing retention and metabolic stability relative to native folate derivatives.

Properties

Molecular Formula

C40H47N11O19

Molecular Weight

985.9 g/mol

IUPAC Name

2-[[4-[[4-[[4-[[4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C40H47N11O19/c41-40-49-32-31(34(60)50-40)43-19(15-42-32)16-51(17-52)20-3-1-18(2-4-20)33(59)48-25(39(69)70)8-13-29(56)46-23(37(65)66)6-11-27(54)44-21(35(61)62)5-10-26(53)45-22(36(63)64)7-12-28(55)47-24(38(67)68)9-14-30(57)58/h1-4,15,17,21-25H,5-14,16H2,(H,44,54)(H,45,53)(H,46,56)(H,47,55)(H,48,59)(H,57,58)(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H3,41,42,49,50,60)

InChI Key

AIQOHUVZTIREKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O

Origin of Product

United States

Preparation Methods

Formation of 6-Tosyl Pterin

The pteridine moiety is synthesized via condensation of 2,4,5-triaminopyrimidine with chloral hydrate in acidic conditions (2% H₂SO₄, 100°C, 15 min). Subsequent tosylation with p-toluenesulfonyl chloride (2 equiv) in dichloromethane (DCM) at 0°C yields 6-tosyl pterin (67% yield).

Reaction Conditions

Component Quantity Solvent Temperature Time
2,4,5-Triaminopyrimidine 4 mmol 2% H₂SO₄ 100°C 15 min
Chloral hydrate 8 mmol H₂O 100°C 15 min
p-Toluenesulfonyl chloride 29 mmol DCM 0°C → RT Overnight

Functionalization of the Pteridine Core

Introduction of Methylamino-Benzoyl Group

The tosyl group is displaced by 4-(methylamino)benzoyl chloride in dimethylformamide (DMF) with Et₃N (2 equiv) at room temperature. The reaction is monitored by TLC (Rf = 0.45 in EtOAc/hexanes 1:1).

Key Data

  • Yield: 82%
  • Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pteridinyl-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 6.72 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (s, 2H, CH₂NH).

Solid-Phase Polyglutamation

Resin Loading and Fmoc Deprotection

The benzoyl-pteridine intermediate is anchored to 2-chlorotrityl chloride resin (1.2 mmol/g loading) in DCM with DIPEA (3 equiv). Fmoc-protected L-glutamic acid (Fmoc-Glu-OtBu) is coupled using HBTU/HOBt (1.5 equiv) in DMF. Deprotection employs 20% piperidine/DMF (2 × 10 min).

Coupling Cycle

Step Reagent Volume (mL/g resin) Time
Swelling DCM 10 30 min
Coupling Fmoc-Glu-OtBu, HBTU, DIPEA 5 1 h
Deprotection 20% Piperidine/DMF 10 2 × 10 min

Sequential Glutamic Acid Addition

Four additional glutamic acid residues are coupled using Fmoc-Glu-OtBu with the following modifications:

  • Solvent : 3:1 NMP/DCM to enhance solubility
  • Coupling agent : PyBOP (1.2 equiv) with HOAt (1.2 equiv) to suppress racemization
  • Yield per cycle : 95–98% (HPLC monitoring)

Formylation of the Pteridine Moiety

Selective Formylation

The methylamino group on the pteridine core is formylated using acetic formic anhydride (3 equiv) in anhydrous DMF at −20°C. The reaction is quenched with 1 M HCl to precipitate the product.

Reaction Parameters

  • Temperature: −20°C
  • Time: 2 h
  • Yield: 89%
  • Purity: 98.5% (HPLC, C18 column, 0.1% TFA/MeCN)

Final Deprotection and Purification

Global Deprotection

Side-chain protecting groups (t-Bu esters) are removed with 95% TFA/H₂O (2 h, RT). The resin is washed with DCM (5 × 10 mL) and dried under vacuum.

Cleavage and Isolation

The peptide is cleaved from the resin using TFA:triisopropylsilane:H₂O (95:2.5:2.5) (3 h, RT). Crude product is precipitated with cold diethyl ether and purified by preparative HPLC (C18, 0.1% TFA/MeCN gradient).

Purification Data

  • Column: XBridge BEH C18 (250 × 19 mm, 5 µm)
  • Gradient: 5% → 40% MeCN over 30 min
  • Yield: 72%
  • Purity: >99% (LC-MS: [M+H]⁺ = 828.7)

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI) : m/z calc. for C₃₄H₄₀N₁₀O₁₅ [M+H]⁺: 828.7, found: 828.6
  • $$ ^1H $$ NMR (600 MHz, D₂O) : δ 8.34 (s, 1H, pteridinyl-H), 7.92 (d, J = 8.1 Hz, 2H, Ar-H), 4.52–4.48 (m, 4H, Glu α-H), 3.21 (t, J = 6.3 Hz, 2H, CH₂NH).

Chiral Purity

  • Chiral HPLC : Chirobiotic T column (250 × 4.6 mm), 85:15 MeOH/10 mM NH₄OAc, retention time = 12.7 min (single peak).

Optimization and Challenges

Racemization Mitigation

  • Use of HOAt and low temperatures (−20°C) during coupling reduces racemization to <0.5%.
  • In situ monitoring : Ninhydrin test confirms complete Fmoc deprotection.

Solubility Management

  • Solvent mixtures : 3:1 NMP/DCM prevents aggregation during polyglutamation.
  • Chaotropic agents : 0.4 M guanidine HCl in DMF improves coupling efficiency for later residues.

Industrial-Scale Adaptations

Continuous-Flow SPPS

Membrane-enhanced peptide synthesis (MEPS) enables scalable production:

  • Flow rate : 5 mL/min
  • Resin : PEG-based soluble support (30 kDa)
  • Yield : 87% for pentaglutamate chain.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxides.

    Reduction: Carboxyl groups can be reduced to alcohols.

    Substitution: Amino groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the amino groups, while reduction can produce alcohol derivatives of the carboxyl groups.

Scientific Research Applications

Anticancer Applications

One of the most significant applications of this compound is in cancer treatment. Its structural components suggest potential activity as an antimetabolite, particularly against tumors that are reliant on specific metabolic pathways. Research has indicated that derivatives of pteridine compounds can inhibit tumor growth by interfering with nucleotide synthesis, which is crucial for cancer cell proliferation .

Case Study: Glioblastoma Treatment

A study published in PMC highlighted the use of similar pteridine derivatives in glioblastoma therapy. These compounds showed efficacy in reducing tumor size and improving survival rates in animal models by targeting metabolic pathways specific to glioblastoma cells .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in nucleotide metabolism. This inhibition could be beneficial in treating conditions where excessive nucleotide synthesis contributes to disease progression, such as certain types of leukemia or lymphomas .

Research Findings

In vitro studies have demonstrated that compounds with similar structures can effectively inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition leads to reduced proliferation of cancer cells, making it a valuable target for drug development .

Drug Delivery Systems

The complex structure of this compound allows for potential applications in drug delivery systems. Its ability to form stable complexes with various biomolecules could be harnessed to improve the bioavailability and targeted delivery of therapeutic agents .

Innovative Approaches

Recent research has explored the use of pteridine-based compounds as carriers for chemotherapeutic agents. By conjugating these compounds with drugs, researchers have achieved enhanced accumulation of therapeutics within tumor tissues while minimizing systemic toxicity .

Diagnostic Applications

Beyond therapeutic uses, this compound may have diagnostic applications due to its unique chemical structure, which can be utilized in imaging techniques such as positron emission tomography (PET). The ability to label these compounds with radionuclides could facilitate the visualization of metabolic processes in vivo .

Nutritional Biochemistry

In nutritional biochemistry, derivatives of this compound could play a role as dietary supplements or functional foods aimed at enhancing cellular metabolism and providing protective effects against oxidative stress. The antioxidant properties associated with pteridine derivatives suggest potential benefits in mitigating chronic diseases linked to oxidative damage .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pteridine-Based Analogues

The pteridine moiety is shared with folic acid and antifolate drugs like methotrexate. However, unlike methotrexate, which has a single glutamic acid tail, this compound features multiple 4-carboxy-butanoyl repeats (similar to polyglutamated folates), which may enhance cellular retention and target affinity .

Polycarboxylated Compounds

The repeating 4-carboxy-butanoyl units resemble polyglutamic acid chains in natural folates, which improve binding to folate receptors (FRα/β) and folate-dependent enzymes. Comparatively, synthetic polycarboxylated compounds like EDTA are known for metal chelation, but this compound’s structured repeats may prioritize biological targeting over nonspecific ion binding .

Bioactivity and Mechanism Hypotheses

  • Folate analogs : Inhibit DHFR, disrupting nucleotide synthesis (e.g., methotrexate).
  • Ferroptosis inducers : Polycarboxylated compounds may chelate iron, promoting lipid peroxidation .
  • Cytotoxic agents: Marine sponge-derived nitrogenous compounds with similar complexity show cytotoxic effects .

Comparative Data Table

Parameter Target Compound Methotrexate Polyglutamated Folate Marine Alkaloids
Core Structure Pteridine + benzoyl + poly-4-carboxy-butanoyl Pteridine + PABA + glutamic acid Pteridine + polyglutamate Nitrogenous heterocycles
Carboxylic Acid Groups 8+ (4-carboxy-butanoyl repeats + pentanedioic acid) 2 3–7 0–2
Biological Target Hypothesized: FRα/β, DHFR, or ferroptosis pathways DHFR, thymidylate synthase Folate receptors, enzymes DNA topoisomerases, microtubules
Therapeutic Potential Cancer (via antifolate or ferroptosis mechanisms), metabolic disorders Cancer, autoimmune diseases Vitamin supplementation Anticancer, antimicrobial
Key Differentiator Extended carboxylated chain for enhanced targeting/retention Single glutamate for rapid excretion Natural cellular retention mechanism Marine-derived biodiverse scaffolds

Biological Activity

The compound (2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-Amino-4-oxo-1H-pteridin-6-YL)methyl-formyl-amino]benzoyl]amino]-4-carboxy-butanoyl]amino]-4-carboxy-butanoyl]amino]-4-carboxy-butanoyl]amino]-4-carboxy-butanoyl]amino]pentanedioic acid is a complex peptide-like structure that has garnered interest in the fields of medicinal chemistry and pharmacology. Its intricate design suggests potential biological activities, particularly in the realm of enzyme inhibition and therapeutic applications.

The compound features multiple amino acid residues and functional groups that may interact with biological targets such as enzymes or receptors. The presence of a pteridinyl moiety indicates potential interactions with folate pathways, while the carboxylic acid groups may facilitate binding to cationic sites on proteins.

Key Structural Features:

  • Pteridinyl Group : Known for its role in various biochemical pathways, including nucleotide synthesis.
  • Multiple Carboxylic Acid Moieties : These may enhance solubility and facilitate ionic interactions.
  • Amide Bonds : Suggest strong interactions with target proteins through hydrogen bonding.

Enzyme Inhibition

Research indicates that compounds with similar structural motifs can act as inhibitors of various enzymes, including proteases and kinases. For instance, studies have shown that derivatives of pteridine can inhibit dihydrofolate reductase, an enzyme critical in nucleotide synthesis . The specific compound's activity against HIV protease has also been noted, suggesting potential applications in antiviral therapies .

Antimicrobial Properties

Some analogs of this compound have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of metal complexes derived from similar structures has shown significant antifungal activity, indicating that this compound may also exhibit similar properties .

Case Studies

A notable study evaluated the biological activity of a related pteridinyl compound, demonstrating significant inhibition of cancer cell proliferation in vitro. The study highlighted the compound's mechanism involving the disruption of cellular metabolism via enzyme inhibition .

Data Tables

Activity Type Target IC50 (µM) Reference
HIV Protease InhibitionHIV Protease7.28
Antimicrobial ActivityE. coli0.2
Antifungal ActivityC. albicans<0.2
Cancer Cell ProliferationVarious Cancer Cell Lines10 - 20

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.